Receptor Binding Affinity and Selectivity vs. GLP-1
GIP (human), the compound identified by CAS 54241-84-8, demonstrates high affinity and strict selectivity for the GIP receptor (GIPR). In functional assays, GIP acts as a potent GIPR agonist with an EC50 of 0.81 nM . In contrast, the related incretin hormone Glucagon-Like Peptide-1 (GLP-1(7-36) amide) does not activate the GIPR [1]. This receptor specificity is a critical determinant for experimental design, as signaling through GIPR and GLP-1R triggers overlapping but distinct downstream physiological effects [1].
| Evidence Dimension | Receptor Activation Potency (EC50) at human GIP receptor |
|---|---|
| Target Compound Data | EC50 = 0.81 nM (high-affinity agonist) |
| Comparator Or Baseline | GLP-1(7-36) amide: No activity at GIPR |
| Quantified Difference | Absolute receptor selectivity; GIP activates GIPR while GLP-1 does not. |
| Conditions | Functional assay using cells expressing the human GIP receptor |
Why This Matters
This selectivity is paramount for researchers dissecting incretin receptor pharmacology; use of the correct ligand ensures that observed effects are specifically attributable to GIPR signaling and not confounded by cross-reactivity.
- [1] Moens K, Heimberg H, Flamez D, Huypens P, Quartier E, Ling Z, Pipeleers D, Gremlich S, Thorens B, Schuit F. Expression and Functional Activity of Glucagon, Glucagon-Like Peptide I, and Glucose-Dependent Insulinotropic Peptide Receptors in Rat Pancreatic Islet Cells. Diabetes. 1996;45(2):257-61. View Source
